An In-depth Technical Guide to the Physicochemical Properties of Asparenomycin A
An In-depth Technical Guide to the Physicochemical Properties of Asparenomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asparenomycin A is a naturally occurring carbapenem (B1253116) antibiotic with significant potential in combating bacterial infections, particularly those caused by β-lactamase-producing strains. A thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent, influencing formulation, stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Asparenomycin A, including its molecular structure, solubility, and spectral data. Detailed experimental methodologies for the determination of these properties are also presented, alongside a visualization of its mechanism of action.
Core Physicochemical Properties
A compilation of the known quantitative physicochemical data for Asparenomycin A is presented in Table 1. These parameters are fundamental to understanding the behavior of the molecule in various environments.
Table 1: Physicochemical Properties of Asparenomycin A
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂O₆S | [1][2] |
| Molecular Weight | 340.35 g/mol | [1] |
| CAS Number | 76466-24-5 | [1] |
| Appearance | White to off-white powder | |
| Melting Point | >160 °C (with decomposition) | |
| Solubility | Soluble in water and methanol. | |
| UV λmax (in water) | ~300 nm |
Note: Some data, such as the precise melting point and a comprehensive solubility profile, are not extensively reported in publicly available literature and may require experimental determination.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of Asparenomycin A. The following sections detail the expected spectral characteristics.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Asparenomycin A in an aqueous solution typically exhibits a maximum absorption (λmax) at approximately 300 nm.[2] This absorption is attributed to the π → π* electronic transitions within the conjugated carbapenem ring system.
Infrared (IR) Spectroscopy
The infrared spectrum of Asparenomycin A displays characteristic absorption bands corresponding to its functional groups. Key expected peaks are summarized in Table 2.
Table 2: Characteristic Infrared Absorption Bands for Asparenomycin A
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 | O-H (hydroxyl) | Stretching |
| ~3200 | N-H (amide) | Stretching |
| ~1750 | C=O (β-lactam) | Stretching |
| ~1680 | C=O (amide) | Stretching |
| ~1600 | C=C (alkene) | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Asparenomycin A. The high-resolution mass spectrum should confirm the molecular formula C₁₄H₁₆N₂O₆S with a high degree of accuracy.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of Asparenomycin A.
Determination of Melting Point
Method: Capillary Melting Point Method
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A small, dry sample of Asparenomycin A is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquefied is recorded as the melting range. Due to its nature, decomposition is often observed at the melting point.
Determination of Solubility
Method: Shake-Flask Method
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An excess amount of Asparenomycin A is added to a known volume of the solvent of interest (e.g., water, methanol, ethanol, DMSO) in a sealed flask.
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The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is filtered to remove undissolved solid.
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The concentration of Asparenomycin A in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
UV-Vis Spectroscopy
Method: Spectrophotometric Analysis
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A stock solution of Asparenomycin A of known concentration is prepared in the desired solvent (e.g., water).
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A series of dilutions are made to obtain solutions of varying concentrations.
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The UV-Vis spectrum of each solution is recorded using a double-beam spectrophotometer over a wavelength range of 200-400 nm, using the solvent as a blank.
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The wavelength of maximum absorbance (λmax) is determined.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method
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ATR: A small amount of the solid Asparenomycin A sample is placed directly on the ATR crystal, and the IR spectrum is recorded.
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KBr Pellet: A small amount of Asparenomycin A is intimately mixed with dry KBr powder and compressed into a thin, transparent pellet. The IR spectrum of the pellet is then recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: Solution-State NMR
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A sample of Asparenomycin A (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
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A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or a suitable internal standard, is added.
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The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
Mass Spectrometry (MS)
Method: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI)
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A dilute solution of Asparenomycin A is prepared in a suitable solvent (e.g., methanol/water with a small amount of formic acid for positive ion mode).
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The solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
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The mass spectrum is acquired, and the accurate mass of the molecular ion is determined to confirm the elemental composition. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS).
Mechanism of Action: β-Lactamase Inhibition
Asparenomycin A exerts its antibacterial effect primarily through the inhibition of β-lactamase enzymes. These enzymes are produced by bacteria and are a major mechanism of resistance to β-lactam antibiotics. The carbapenem structure of Asparenomycin A mimics the natural substrate of β-lactamases.
The interaction involves the opening of the β-lactam ring of Asparenomycin A and the formation of a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the β-lactamase. This acylation inactivates the enzyme, preventing it from hydrolyzing other β-lactam antibiotics.
